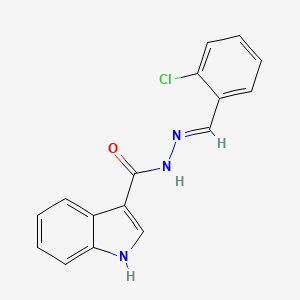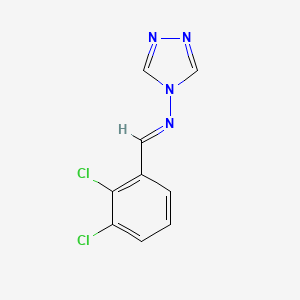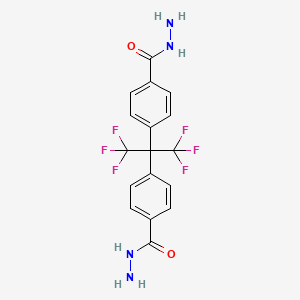![molecular formula C18H15BrN2O3 B3855599 N'-[(2Z,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-4-bromobenzohydrazide](/img/structure/B3855599.png)
N'-[(2Z,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-4-bromobenzohydrazide
Overview
Description
N’-[(2Z,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-4-bromobenzohydrazide is a complex organic compound featuring a benzodioxole moiety and a bromobenzohydrazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-4-bromobenzohydrazide typically involves the condensation of 4-bromobenzohydrazide with an appropriate aldehyde or ketone containing the benzodioxole moiety. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-4-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzohydrazide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(2Z,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-4-bromobenzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2Z,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-4-bromobenzohydrazide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of oxidative stress or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
N’-[(2Z,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-4-bromobenzohydrazide is unique due to its specific structural features, such as the combination of a benzodioxole moiety with a bromobenzohydrazide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-12(20-21-18(22)14-5-7-15(19)8-6-14)2-3-13-4-9-16-17(10-13)24-11-23-16/h2-10H,11H2,1H3,(H,21,22)/b3-2+,20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDYEHYPHJHZCT-BPCHAPQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3855521.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3855531.png)
![1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B3855539.png)
![1-[2-[2-(2-Iodophenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3855543.png)
![{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B3855557.png)

![N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3855567.png)
![4-amino-3,5,6-trichloro-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B3855586.png)
![N-cyclopropyl-1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B3855594.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)

![N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B3855617.png)

